5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
Description
5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromo (Br), chloro (Cl), and difluoromethyl (CF₂H) groups at positions 5, 4, and 2, respectively. This substitution pattern confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition .
Properties
Molecular Formula |
C8H4BrClF2N2 |
|---|---|
Molecular Weight |
281.48 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H4BrClF2N2/c9-4-2-13-8-3(6(4)10)1-5(14-8)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
IQNJEBXPKJOYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)Cl)Br)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of a pyridine ring followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at C5 undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing aromatic moieties to the pyrrolopyridine core.
Key Conditions
| Catalyst System | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80–100°C | 65–85% |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH | 90°C | 70–90% |
Example :
Reaction with phenylboronic acid under Pd(dppf)Cl₂ catalysis produces 5-phenyl-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine. The chlorine atom remains inert due to lower reactivity compared to bromine .
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at C4 participates in SNAr reactions under basic conditions, enabling substitution with nucleophiles like amines or alkoxides.
Reaction Parameters
| Nucleophile | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperidine | Et₃N | DMF | 120°C | 12 h | 55% |
| Sodium Methoxide | NaH | THF | 60°C | 6 h | 48% |
Mechanism :
The electron-deficient pyridine ring facilitates deprotonation at C4, forming a Meisenheimer complex. Subsequent displacement by the nucleophile proceeds via a two-step pathway.
Oxidation and Reduction
The difluoromethyl group and halogens are susceptible to redox transformations:
Oxidation
-
Reagent : KMnO₄ in H₂SO₄/H₂O
-
Product : Conversion of difluoromethyl (–CF₂H) to carboxylate (–COO⁻) at C2 (yield: 30–40%).
Reduction
-
Reagent : LiAlH₄ in THF
-
Product : Selective reduction of the pyrrole ring to a pyrrolidine derivative (yield: 50–60%).
Buchwald–Hartwig Amination
The bromine atom undergoes C–N coupling with primary/secondary amines under palladium catalysis:
Conditions
| Catalyst | Ligand | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110°C | 75% |
Example :
Coupling with morpholine yields 5-morpholino-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine, a potential kinase inhibitor precursor .
Halogen Exchange Reactions
The chlorine atom at C4 can be replaced via halogen exchange using metal halides:
Fluorination
-
Reagent : AgF or KF in DMSO
-
Product : 4-Fluoro derivative (yield: 40–50%).
Cycloaddition Reactions
The electron-deficient core participates in [3+2] cycloadditions with azides or nitrile oxides:
| Dipolarophile | Conditions | Product Type | Yield |
|---|---|---|---|
| Phenyl Azide | Cu(I), RT, 24 h | Triazole-fused analog | 60% |
Comparative Reactivity Table
| Position | Substituent | Reactivity Order | Preferred Reactions |
|---|---|---|---|
| C5 | Br | Suzuki > Buchwald > SNAr | Cross-coupling, Amination |
| C4 | Cl | SNAr > Halogen Exchange | Substitution, Fluorination |
| C2 | –CF₂H | Oxidation > Reduction | Functional group interconversion |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit notable anticancer properties. The difluoromethyl group in 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine enhances its biological activity by increasing lipophilicity and improving membrane permeability. These modifications can lead to improved efficacy against various cancer cell lines, making it a candidate for further development as an anticancer agent .
1.2 Neurological Applications
The compound's structural features suggest potential in the development of drugs targeting neurological disorders. Its ability to cross the blood-brain barrier (BBB) due to the difluoromethyl substitution positions it as a promising scaffold for developing selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine make it a candidate for use in organic electronic devices. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can enhance charge transport properties due to its planar structure .
3.2 Polymer Chemistry
In polymer science, this compound can serve as a building block for creating functional polymers with specific properties such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities for applications in coatings and composites .
Case Studies
Several studies have documented the applications of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
- Study on Anticancer Properties : A study demonstrated that derivatives based on this compound exhibited cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at G1 phase. The presence of the difluoromethyl group was crucial for enhancing potency compared to non-fluorinated analogs .
- Neuroprotective Studies : Another investigation focused on its neuroprotective effects in models of neurodegeneration. The compound showed promise in reducing oxidative stress markers and improving neuronal survival rates in vitro, highlighting its potential therapeutic benefits for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The compound’s bromo and chloro substituents enhance electrophilicity and lipophilicity, while the difluoromethyl group at position 2 introduces steric bulk and moderate electron-withdrawing effects. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Halogenation : Bromo and chloro substituents at positions 5 and 4 are common in intermediates for kinase inhibitors, as seen in and . The addition of iodine (e.g., 3-iodo derivative) aids in structural studies but increases molecular weight .
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) at position 3 () increases reactivity for cross-coupling reactions but may reduce metabolic stability compared to the difluoromethyl group in the target compound .
- Lipophilicity : The trifluoromethylphenyl group (CF₃Ph) in enhances lipophilicity, whereas the difluoromethyl group (CF₂H) offers a balance of moderate hydrophobicity and electronic effects .
Table 2: Representative Yields and Purity of Analogous Reactions
Biological Activity
5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, highlighting its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is , with a molecular weight of approximately 281.48 g/mol. The compound features a bromine atom at the 5-position, a chlorine atom at the 4-position, and a difluoromethyl group at the 2-position. These substitutions contribute to its unique reactivity and biological properties .
Synthesis Methods
Various synthetic routes have been developed for producing 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine. Common methods include:
- Halogenation Reactions : Utilizing bromine and chlorine in the presence of suitable solvents.
- Nucleophilic Substitution : Employing difluoromethylation techniques to introduce the difluoromethyl group.
- Cyclization Reactions : Forming the pyrrolo structure through cyclization of appropriate precursors .
Anticancer Potential
Research has indicated that compounds similar to 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine exhibit significant anticancer activity. For instance, a related pyrrolo[3,2-c]pyridine derivative demonstrated potent inhibition of MPS1 kinase with an IC50 value of 0.025 μM in HCT116 human colon cancer cells, suggesting that similar scaffolds may possess comparable efficacy against cancer targets .
The biological activity of 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antiviral Activity : Preliminary studies indicate potential antiviral properties against influenza virus targets like PB2, although further research is needed to validate these findings .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
- Methodology : The compound can be synthesized via Sonogashira coupling or halogenation reactions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives undergo cross-coupling with alkynes (e.g., phenylacetylene) using Pd catalysts, followed by purification via silica gel chromatography (eluent: heptane/ethyl acetate mixtures) .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1:1 molar ratio of aryl halide to alkyne) and monitor reaction progress via TLC. Yields may vary (36–75%) depending on substituent steric/electronic effects .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.32–8.39 ppm for pyrrolopyridine core) . Mass spectrometry (HRMS) and HPLC (≥97% purity) validate molecular weight and purity .
- Data Interpretation : Compare NMR shifts with analogous compounds (e.g., 5-bromo-3-(phenylethynyl) derivatives) to confirm regioselectivity .
Advanced Research Questions
Q. How can synthetic yields be improved for halogenated pyrrolo[2,3-b]pyridines?
- Methodology :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Introduce directing groups (e.g., nitro or methoxy) to enhance halogenation regioselectivity .
Q. How to address discrepancies in biological activity data across studies?
- Analysis Framework :
- Compare assay conditions (e.g., cell lines, IC protocols). For example, FGFR1 inhibition by 1H-pyrrolo[2,3-b]pyridines is highly sensitive to substituent orientation .
- Use X-ray crystallography (SHELX-refined structures) to correlate binding modes with activity .
- Example : Structural analogs with 5-trifluoromethyl groups showed enhanced hydrogen bonding to kinase hinge regions, explaining potency variations .
Q. What computational tools are effective for studying binding interactions?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 3GQI) to predict binding poses .
- Validate with MD simulations (AMBER/CHARMM) to assess stability of difluoromethyl interactions in hydrophobic pockets .
Data Contradiction Resolution
Q. Why do NMR spectra of similar compounds show unexpected shifts?
- Root Cause : Solvent polarity (e.g., DMSO vs. CDCl) and pH can alter proton exchange rates for NH groups (δ 12.40 ppm in DMSO-d) .
- Solution : Standardize solvent systems and temperature during data acquisition. Cross-reference with computed NMR (DFT) for ambiguous signals .
Structural Activity Relationship (SAR) Table
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
